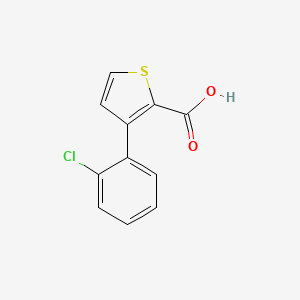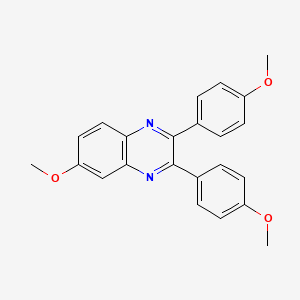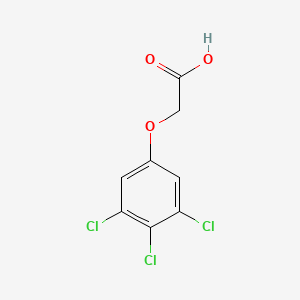![molecular formula C19H16N8O2 B14130705 2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one CAS No. 1158548-83-4](/img/structure/B14130705.png)
2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the triazole ring: This step usually involves the use of azide and alkyne precursors under copper-catalyzed conditions (CuAAC reaction).
Formation of the pyrimidine ring: This can be done through condensation reactions involving appropriate amines and carbonyl compounds.
Final assembly: The final step involves coupling the intermediate compounds to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4′-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid): A compound with similar triazole and pyridine rings.
(1,2-bis-(3,4-dimethoxy-phenyl)-ethylidene)-(1,2,4)triazol-4-yl-amine: Another compound featuring triazole and methoxyphenyl groups.
Uniqueness
2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one stands out due to its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
1158548-83-4 |
|---|---|
Molecular Formula |
C19H16N8O2 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
5-ethyl-8-(4-methoxyphenyl)-11-(1,2,4-triazol-4-yl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
InChI |
InChI=1S/C19H16N8O2/c1-3-15-23-19-22-14-8-9-26(25-10-20-21-11-25)18(28)16(14)17(27(19)24-15)12-4-6-13(29-2)7-5-12/h4-11H,3H2,1-2H3 |
InChI Key |
BBSNZNXMOKVOAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)N4C=NN=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


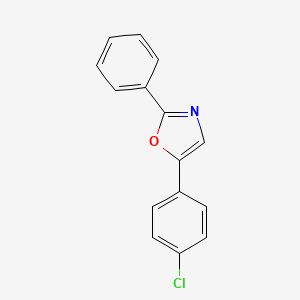
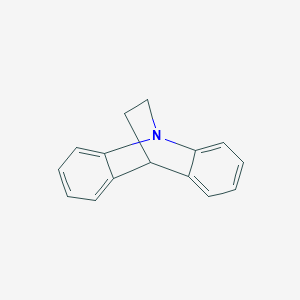
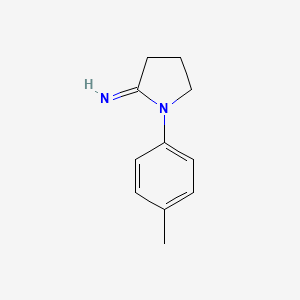
![N-(3,4-Dichlorophenyl)-3-[(3,5-difluorophenyl)methyl]-3,7-dihydro-7-oxo-6H-1,2,3-triazolo[4,5-d]pyrimidine-6-acetamide](/img/structure/B14130636.png)

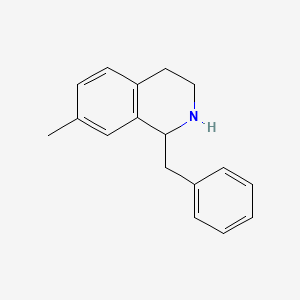

![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)
